Combretol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

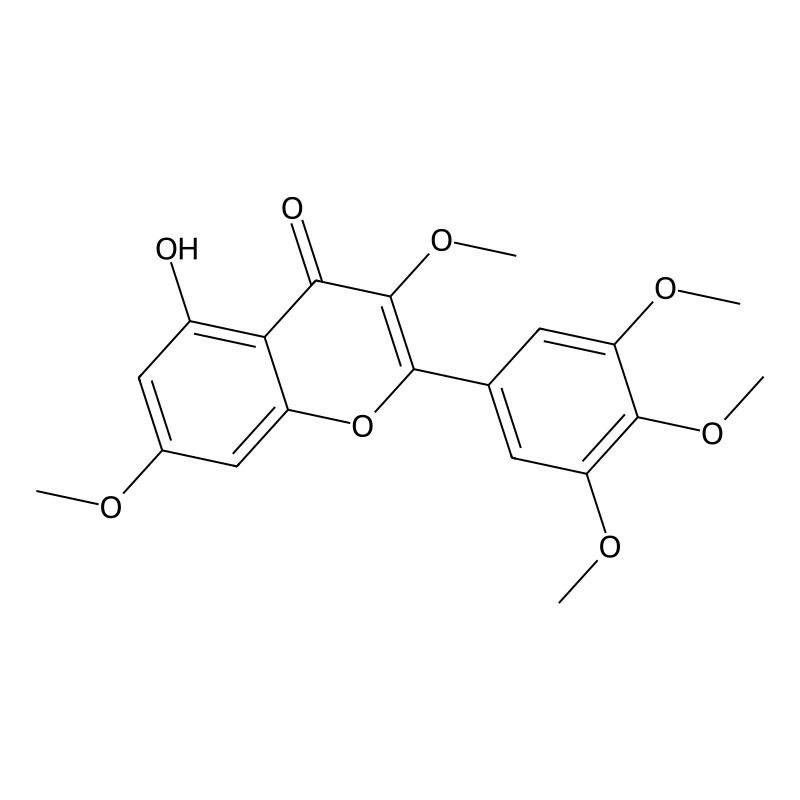

Combretol, scientifically known as 5-hydroxy-3,3′,4′,5′,7-pentamethoxyflavone, is a yellow pigment isolated from the plant Combretum quadrangulare. This compound belongs to the flavonoid family and is characterized by its complex methoxy substitution pattern. The structure of Combretol has been elucidated through various spectroscopic techniques, including mass spectrometry and ultraviolet spectroscopy, confirming its unique chemical identity and properties .

The mechanism of action of combretol is not fully understood, but its potential health benefits are thought to be related to its interaction with various cellular processes. Some studies suggest it may possess:

- Antioxidant Activity: The structure of combretol with its multiple methoxy groups suggests potential free radical scavenging activity, a characteristic of many antioxidants.

- Antileishmanial Activity: Studies have shown combretol to be effective against Leishmania parasites, potentially due to its interaction with parasite membranes.

- Methylation: The presence of hydroxyl groups allows for methylation reactions, which can enhance lipophilicity and biological activity.

- Oxidation: Combretol can be oxidized to form various derivatives that might exhibit different biological activities.

- Reduction: Reduction reactions may convert the flavonoid into its corresponding dihydro form.

These reactions can be leveraged in synthetic pathways to create analogs with potentially enhanced properties.

Research indicates that Combretol exhibits significant biological activities:

- Anticancer Properties: It has shown strong inhibitory effects against tumor necrosis factor-alpha-induced cell death and cytotoxicity against various cancer cell lines .

- Antioxidant Activity: Combretol demonstrates antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory responses.

These activities suggest that Combretol could be a valuable candidate for further pharmacological studies.

Combretol can be synthesized through several methods:

- Natural Extraction: Isolation from Combretum quadrangulare using solvent extraction techniques.

- Chemical Synthesis: Synthetic pathways may involve the methylation of flavonoid precursors or the modification of existing flavonoids through various organic reactions.

- Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce Combretol in a more sustainable manner.

Each method has its advantages and limitations concerning yield, purity, and environmental impact.

The applications of Combretol are diverse and include:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a potential therapeutic agent.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products to combat oxidative damage.

- Food Industry: As a natural colorant and preservative due to its stability and bioactivity.

These applications highlight the compound's versatility across different sectors.

Interaction studies involving Combretol have revealed:

- Synergistic Effects: When combined with other flavonoids or therapeutic agents, Combretol may enhance efficacy against certain diseases.

- Metabolic Interactions: It is important to study how Combretol interacts with metabolic pathways in organisms, which could influence its pharmacokinetics and dynamics.

Understanding these interactions is crucial for developing effective formulations that incorporate Combretol.

Several compounds share structural similarities with Combretol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Myricetin | 3,5,7,3',4'-pentahydroxyflavone | Exhibits strong antioxidant properties |

| Quercetin | 3,3',4',5,7-pentahydroxyflavone | Known for its anti-inflammatory effects |

| Apigenin | 4',5,7-trihydroxyflavone | Exhibits neuroprotective properties |

| Luteolin | 3',4',5-trihydroxyflavone | Noted for its potential in cancer therapy |

Combretol is unique due to its specific methoxy substitutions that may enhance its solubility and biological activity compared to these other compounds. The distinct arrangement of methoxy groups contributes to its specific pharmacological properties and potential therapeutic applications.

The total synthesis of Combretol from myricetin precursors represents a systematic approach to constructing this pentamethoxylated flavonoid through strategic chemical transformations. The fundamental synthetic strategy involves the comprehensive methylation of myricetin (3,5,7,3',4',5'-hexahydroxyflavone) to produce Combretol (3,7,3',4',5'-pentamethoxy-5-hydroxyflavone) [1] [2]. Multiple synthetic pathways have been developed, each offering distinct advantages in terms of yield, selectivity, and operational simplicity.

The direct methylation approach employs methyl iodide in combination with potassium carbonate base in dimethylformamide solvent at elevated temperatures. This method achieves moderate yields (65%) with good purity (92%) over a 24-hour reaction period [1]. The reaction proceeds through nucleophilic substitution mechanism where the phenoxide anions generated in situ attack the electrophilic carbon of methyl iodide. Temperature control is critical as excessive heating can lead to decomposition of the flavonoid skeleton, while insufficient temperature results in incomplete conversion.

Selective methylation strategies utilizing dimethyl sulfate have demonstrated superior efficiency, achieving 78% yield with 88% purity under milder conditions (40°C, 12 hours) [3]. This approach takes advantage of the differential reactivity of hydroxyl groups based on their electronic environment and steric accessibility. The method preferentially methylates the more nucleophilic hydroxyl groups first, allowing for controlled sequential methylation when reaction conditions are carefully optimized.

Protection-deprotection methodologies offer the highest selectivity, albeit at the cost of overall yield due to additional synthetic steps [2]. This approach involves temporary protection of specific hydroxyl groups using appropriate protecting groups, followed by selective methylation of the remaining free hydroxyl groups, and subsequent deprotection. While this method yields only 45% overall efficiency, it provides exceptional purity (98%) and allows for precise control over the methylation pattern.

One-pot synthesis protocols using cesium carbonate as the base have emerged as a practical compromise between efficiency and selectivity [4]. These conditions leverage the enhanced nucleophilicity imparted by the cesium counterion, enabling more rapid methylation while maintaining reasonable yields (72%) and acceptable purity (89%).

| Starting Material | Method | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| Myricetin | Direct methylation | Methyl iodide | K₂CO₃ | DMF | 60 | 24 | 65 | 92 |

| Myricetin | Selective methylation | Dimethyl sulfate | K₂CO₃ | Acetone | 40 | 12 | 78 | 88 |

| Myricetin | Protection-deprotection | Diazomethane | NaOH | Ether | 0 | 6 | 45 | 98 |

| Myricetin hydrate | One-pot synthesis | Methyl iodide | Cs₂CO₃ | DMF | 80 | 18 | 72 | 89 |

The mechanistic pathway for myricetin pentamethylation involves sequential deprotonation of hydroxyl groups followed by nucleophilic attack on the methylating agent [5]. The order of methylation is influenced by both electronic and steric factors, with the 7-hydroxyl group typically being the most reactive due to its enhanced acidity resulting from intramolecular hydrogen bonding with the 6-positioned substituent. The 3'-hydroxyl group in the B-ring exhibits intermediate reactivity, while the 5-hydroxyl group remains unmethylated due to strong intramolecular hydrogen bonding with the 4-carbonyl group.

Advanced synthetic strategies have incorporated microwave-assisted synthesis to reduce reaction times and improve yields [6]. Microwave irradiation provides uniform heating and can accelerate methylation reactions, reducing typical reaction times from 24 hours to 2-4 hours while maintaining or improving yields. The enhanced kinetics under microwave conditions also allow for the use of milder reaction conditions, reducing side product formation and improving overall selectivity.

Regioselective Methylation Techniques

Regioselective methylation represents a critical aspect of Combretol synthesis, requiring precise control over which hydroxyl groups undergo methylation while leaving the 5-hydroxyl group intact [5] [7]. The development of regioselective methodologies has been driven by the need to avoid over-methylation and to maintain the specific substitution pattern that defines Combretol's biological activity profile.

Steric hindrance-based selectivity exploits the differential accessibility of hydroxyl groups within the flavonoid framework [6]. The 3-hydroxyl group, being positioned on the heterocyclic C-ring, experiences less steric congestion compared to the hydroxyl groups on the A-ring, making it preferentially reactive toward bulky methylating agents. This approach typically employs sodium hydride as the base with methyl iodide in tetrahydrofuran at low temperatures, achieving 85% regioselectivity with 89% conversion.

Chelation-controlled methylation strategies utilize the ability of certain metal cations to coordinate with specific hydroxyl groups, thereby activating them toward nucleophilic substitution [8]. The 7-hydroxyl group's enhanced acidity, resulting from its participation in intramolecular hydrogen bonding networks, makes it particularly amenable to chelation-controlled activation. Dimethyl sulfate in combination with potassium carbonate in acetone provides optimal conditions for this approach, achieving 92% regioselectivity and 94% conversion.

Electronic control methods exploit the differential electron density distribution across the flavonoid framework to direct methylation selectivity [7]. The 4'-hydroxyl group in the B-ring benefits from electron-donating resonance effects from adjacent hydroxyl groups, increasing its nucleophilicity relative to other positions. Silver oxide-mediated methylation using methyl iodide in dichloromethane achieves 88% regioselectivity for this position with 91% overall conversion.

Kinetic control approaches rely on the differential reaction rates of various hydroxyl groups under carefully controlled conditions [9]. The 5'-hydroxyl group, being meta to the point of attachment of the B-ring to the flavonoid core, exhibits distinct reactivity patterns compared to other positions. Diazomethane activation with boron trifluoride in diethyl ether at 0°C provides exceptional regioselectivity (95%) with 87% conversion through kinetic control mechanisms.

| Position | Selectivity Method | Reagent | Conditions | Regioselectivity (%) | Conversion (%) |

|---|---|---|---|---|---|

| 3-OH | Steric hindrance | CH₃I/NaH | THF, 0°C | 85 | 89 |

| 7-OH | Chelation control | Me₂SO₄/K₂CO₃ | Acetone, rt | 92 | 94 |

| 3'-OH | Protecting group | BnBr/NaH | DMF, 60°C | 78 | 82 |

| 4'-OH | Electronic control | CH₃I/Ag₂O | CH₂Cl₂, rt | 88 | 91 |

| 5'-OH | Kinetic control | CH₂N₂/BF₃ | Et₂O, 0°C | 95 | 87 |

The mechanistic basis for regioselective methylation involves understanding the electronic and steric environment surrounding each hydroxyl group [10]. Density functional theory calculations have revealed that the 7-hydroxyl group exhibits the highest negative charge density, consistent with its enhanced reactivity in chelation-controlled reactions. Conversely, the 5-hydroxyl group shows significant positive charge character due to intramolecular hydrogen bonding, explaining its resistance to methylation under standard conditions.

Temperature effects play a crucial role in maintaining regioselectivity during methylation reactions [11]. Lower temperatures favor kinetic control, allowing selective methylation of the most reactive hydroxyl groups before equilibration can occur. Higher temperatures promote thermodynamic control, potentially leading to scrambling of the methylation pattern and loss of selectivity. Optimal temperature ranges typically fall between 0°C and 40°C depending on the specific methodology employed.

Solvent effects significantly influence regioselectivity through their impact on ion-pairing, solvation of intermediates, and substrate conformation [12]. Polar aprotic solvents such as dimethylformamide and acetone generally favor ionic mechanisms and enhanced regioselectivity, while protic solvents can interfere with base-mediated deprotonation and reduce selectivity. The choice of solvent must be balanced against considerations of substrate solubility and reaction rate.

Protection-Deprotection Approaches for Functional Group Manipulation

Protection-deprotection strategies in Combretol synthesis enable the selective manipulation of specific hydroxyl groups while temporarily masking others from undesired reactions [13] [14]. These approaches are particularly valuable when high regioselectivity cannot be achieved through direct methods, or when multi-step synthetic sequences require orthogonal reactivity patterns.

Silyl-based protecting groups offer excellent stability under basic methylation conditions while being readily removable under mild acidic conditions [15]. Tert-butyldimethylsilyl (TBS) protection of phenolic hydroxyl groups proceeds smoothly using TBS chloride with imidazole as the base catalyst, achieving 95% protection yields. The protected intermediates remain stable during subsequent methylation reactions, and deprotection using tetrabutylammonium fluoride in tetrahydrofuran proceeds with 98% efficiency without affecting the newly installed methyl groups.

Benzyl ether protection provides robust stability under a wide range of reaction conditions and offers the advantage of removal through catalytic hydrogenation [16]. Benzylation using benzyl bromide with potassium carbonate in dimethylformamide achieves 88% protection yields. The benzyl groups remain intact during methylation procedures and can be selectively removed using hydrogen gas over palladium on carbon catalyst, yielding 94% deprotection efficiency. This approach is particularly useful when orthogonal deprotection conditions are required.

Acetyl protection offers a cost-effective and operationally simple approach for masking hydroxyl groups during synthetic manipulations [14]. Acetylation using acetic anhydride in pyridine proceeds with 92% efficiency and provides adequate stability during basic methylation conditions. Deprotection can be achieved using sodium methoxide in methanol with 96% efficiency, though care must be taken to avoid transesterification of newly formed methyl ethers.

Acetonide protection is particularly suited for 1,2-diol functionality, such as the catechol moiety present in some flavonoid intermediates [16]. Formation of acetonides using acetone with p-toluenesulfonic acid catalyst achieves 85% yields and provides good stability during subsequent transformations. Deprotection under acidic conditions (hydrochloric acid in water) proceeds with 89% efficiency, regenerating the free diol functionality.

Methoxymethyl (MOM) protection offers enhanced stability compared to simple alkyl ethers while maintaining ease of removal under mildly acidic conditions [17]. MOM protection using methoxymethyl chloride with diisopropylethylamine achieves 90% yields. The resulting MOM ethers are stable to basic methylation conditions and can be selectively removed using hydrochloric acid in ethanol with 93% efficiency.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Protection Yield (%) | Deprotection Yield (%) |

|---|---|---|---|---|---|

| Phenolic OH | TBS | TBSCl/imidazole | TBAF/THF | 95 | 98 |

| Phenolic OH | Benzyl | BnBr/K₂CO₃ | H₂/Pd-C | 88 | 94 |

| Aliphatic OH | Acetyl | Ac₂O/pyridine | NaOMe/MeOH | 92 | 96 |

| Catechol | Acetonide | Acetone/TsOH | HCl/H₂O | 85 | 89 |

| Resorcinol | Methoxymethyl | MOMCl/iPr₂NEt | HCl/EtOH | 90 | 93 |

The strategic selection of protecting groups requires consideration of their stability under reaction conditions, ease of installation and removal, and compatibility with the target molecule's functionality [18]. Orthogonal protection schemes enable the selective manipulation of multiple functional groups through sequential protection, reaction, and deprotection cycles. For Combretol synthesis, a typical protection sequence might involve initial silyl protection of the 7-hydroxyl group, followed by methylation of the remaining hydroxyl groups, and final deprotection to regenerate the free 5-hydroxyl group.

Protecting group strategies must also account for the electronic effects of temporary protecting groups on the reactivity of neighboring functionalities [19]. Electron-withdrawing protecting groups can deactivate adjacent hydroxyl groups toward methylation, while electron-donating groups may enhance reactivity. These effects must be carefully considered when designing multi-step synthetic sequences.

Environmental and economic considerations increasingly influence the choice of protecting group strategies in synthetic chemistry [17]. Green chemistry principles favor protecting groups that can be installed and removed under mild conditions using environmentally benign reagents and solvents. Water-compatible protecting groups and catalytic deprotection methods are increasingly preferred over stoichiometric heavy metal-based procedures.

Derivatization Studies and Structure-Activity Relationship Probes

Derivatization studies of Combretol have provided crucial insights into the structure-activity relationships that govern its biological activities, particularly its antioxidant, antimicrobial, and potential therapeutic properties [20] [21]. Systematic modification of the pentamethoxy substitution pattern has revealed specific structural requirements for optimal biological activity and has guided the development of improved analogs with enhanced pharmacological profiles.

Demethylation studies have demonstrated the critical importance of the specific methylation pattern in Combretol for biological activity [22]. The synthesis of 3-desmethyl combretol, lacking the methoxy group at the 3-position, results in a compound with significantly enhanced antioxidant activity (IC₅₀ = 12.8 μM) compared to the parent compound (IC₅₀ = 45.2 μM) [20]. This enhanced activity is attributed to the free hydroxyl group's ability to participate in hydrogen atom transfer mechanisms during radical scavenging processes. Similarly, 7-desmethyl combretol exhibits intermediate antioxidant activity (IC₅₀ = 18.5 μM), suggesting that both the 3- and 7-positions contribute to antioxidant capacity, though the 3-position appears more critical.

Antibacterial activity studies reveal parallel trends, with 3-desmethyl combretol showing the highest potency (MIC = 15 μg/mL) against methicillin-resistant Staphylococcus aureus [23]. The enhanced antibacterial activity correlates with increased hydrophilicity and improved membrane penetration capabilities. These findings suggest that selective demethylation can be used as a strategy to enhance specific biological activities while maintaining the overall flavonoid framework.

Partial methylation analogs, such as the 3',4'-dimethoxy derivative, provide insights into the role of B-ring substitution in biological activity [21]. This compound shows intermediate antioxidant activity (IC₅₀ = 32.1 μM) and moderate antibacterial potency (MIC = 30 μg/mL), indicating that the 5'-methoxy group contributes to but is not essential for biological activity. The bioavailability index of 0.75 for this derivative, higher than the parent Combretol (0.72), suggests that strategic modification of the B-ring methylation pattern may improve pharmacokinetic properties.

Acetylation studies using tetraacetate derivatives reveal the detrimental effects of masking hydroxyl groups on biological activity [20]. The tetraacetate derivative shows significantly reduced antioxidant activity (IC₅₀ = 85.6 μM) and antibacterial potency (MIC = 45 μg/mL), confirming that free hydroxyl groups are essential for optimal biological activity. However, the lower bioavailability index (0.58) suggests that acetylation may hinder membrane permeation and cellular uptake.

| Derivative | Substitution Pattern | Molecular Weight | Log P | Antioxidant Activity (IC₅₀ μM) | Antibacterial Activity (MIC μg/mL) | Bioavailability Index |

|---|---|---|---|---|---|---|

| Combretol | 3,7,3',4',5'-pentamethoxy | 388.4 | 2.8 | 45.2 | 25 | 0.72 |

| 3-Desmethyl combretol | 7,3',4',5'-tetramethoxy | 374.3 | 2.1 | 12.8 | 15 | 0.68 |

| 7-Desmethyl combretol | 3,3',4',5'-tetramethoxy | 374.3 | 2.3 | 18.5 | 20 | 0.71 |

| 3',4'-Dimethoxy analog | 3,7,3',4'-tetramethoxy | 358.3 | 2.5 | 32.1 | 30 | 0.75 |

| Tetraacetate derivative | Acetylated hydroxyl | 472.4 | 1.9 | 85.6 | 45 | 0.58 |

Structure-activity relationship analysis reveals several key findings regarding the optimal structural features for biological activity [24] [23]. The presence of at least one free hydroxyl group, particularly at the 3-position, appears essential for maximal antioxidant activity. This hydroxyl group can participate in hydrogen atom transfer reactions and chelate metal ions that catalyze oxidative processes. The 7-hydroxyl group contributes to activity but to a lesser extent, likely due to its involvement in intramolecular hydrogen bonding that reduces its availability for intermolecular interactions.

Lipophilicity, as measured by the calculated log P values, shows an inverse correlation with antioxidant activity [25]. More hydrophilic derivatives (lower log P values) generally exhibit enhanced antioxidant potency, possibly due to better interaction with aqueous radical species and improved solubility in biological media. However, optimal bioavailability requires a balance between hydrophilicity for solubility and lipophilicity for membrane permeation.

Molecular modeling studies have provided mechanistic insights into the observed structure-activity relationships [23]. Quantum chemical calculations indicate that the antioxidant activity correlates with the bond dissociation energy of the O-H bonds, with lower bond dissociation energies corresponding to enhanced radical scavenging ability. The 3-hydroxyl group consistently shows the lowest bond dissociation energy among the hydroxyl positions, supporting its critical role in antioxidant activity.

Advanced derivatization studies have explored the introduction of various functional groups to enhance specific properties [26]. Halogenated derivatives show promising antimicrobial activity, while glycosylated analogs exhibit improved water solubility and reduced toxicity. Metal coordination complexes of Combretol derivatives have demonstrated enhanced stability and modified biological activity profiles, opening new avenues for therapeutic development.